molecular formula C10H15O7- B15164958 (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate CAS No. 483299-17-8

(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate

Katalognummer: B15164958
CAS-Nummer: 483299-17-8
Molekulargewicht: 247.22 g/mol
InChI-Schlüssel: MVQUFMWZOMLMTP-SSDOTTSWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is an organic compound with a complex structure that includes ethoxy, methoxyacetyl, and oxopentanoate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a suitable carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxymethylene ethers (OMEs): These compounds have similar structural features and are used as alternative fuels due to their low emissions.

    Metal acetylacetonates: These coordination complexes share some functional groups and are used in catalysis and materials science.

Uniqueness

(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

483299-17-8

Molekularformel

C10H15O7-

Molekulargewicht

247.22 g/mol

IUPAC-Name

(3R)-5-ethoxy-3-(2-methoxyacetyl)oxy-5-oxopentanoate

InChI

InChI=1S/C10H16O7/c1-3-16-9(13)5-7(4-8(11)12)17-10(14)6-15-2/h7H,3-6H2,1-2H3,(H,11,12)/p-1/t7-/m1/s1

InChI-Schlüssel

MVQUFMWZOMLMTP-SSDOTTSWSA-M

Isomerische SMILES

CCOC(=O)C[C@@H](CC(=O)[O-])OC(=O)COC

Kanonische SMILES

CCOC(=O)CC(CC(=O)[O-])OC(=O)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.